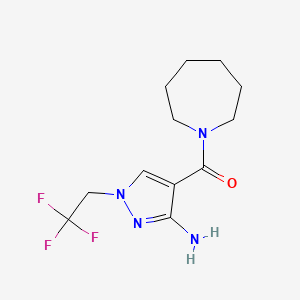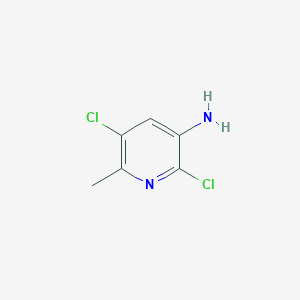
2,5-Dichloro-6-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-6-methylpyridin-3-amine: is a chemical compound with the molecular formula C6H6Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dichloro-6-methylpyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with arylboronic acids in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reagent concentrations. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-6-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
2,5-Dichloro-6-methylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-6-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the methyl group can influence its binding affinity and specificity, affecting the overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloropyridin-3-amine
- 2-Amino-3,5-dichloro-6-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
2,5-Dichloro-6-methylpyridin-3-amine is unique due to the specific positioning of its chlorine atoms and methyl group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of two chlorine atoms can enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C6H6Cl2N2 |
|---|---|
Poids moléculaire |
177.03 g/mol |
Nom IUPAC |
2,5-dichloro-6-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 |
Clé InChI |
NURFZURHOSQVCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B11733691.png)

![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)
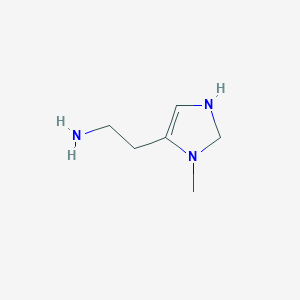
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)

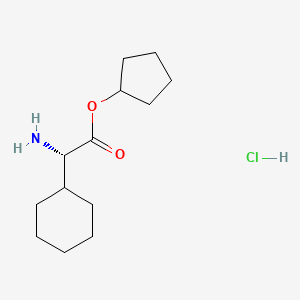
![3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
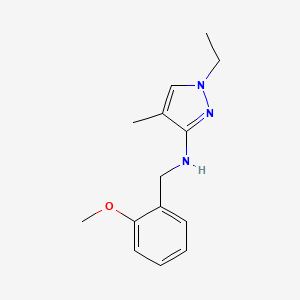
![4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11733747.png)
